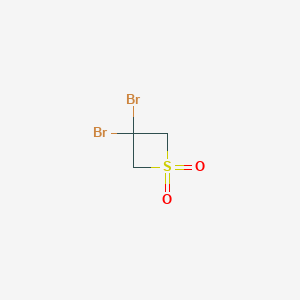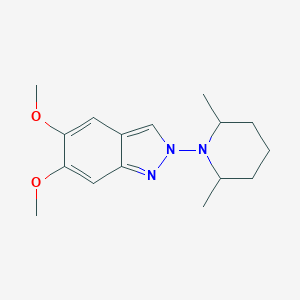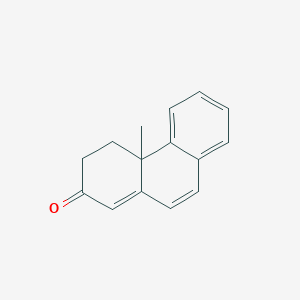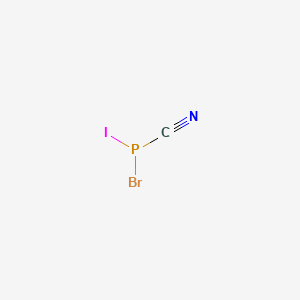
2H-Thiopyran, 3-(bromomethyl)-4-chloro-5,6-dihydro-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Thiopyran, 3-(bromomethyl)-4-chloro-5,6-dihydro-, 1,1-dioxide is a heterocyclic compound that belongs to the class of thiopyrans. Thiopyrans are sulfur-containing six-membered rings that are structurally similar to pyrans but with a sulfur atom replacing the oxygen atom. This compound is characterized by the presence of a bromomethyl group at the 3-position, a chlorine atom at the 4-position, and a 1,1-dioxide functional group, which indicates the presence of two oxygen atoms double-bonded to the sulfur atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran, 3-(bromomethyl)-4-chloro-5,6-dihydro-, 1,1-dioxide typically involves the bromination of a precursor thiopyran compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reagent concentrations. This ensures the efficient production of this compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.
Oxidation Reactions: The sulfur atom in the thiopyran ring can be further oxidized to form sulfone or sulfoxide derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or chlorine atoms, resulting in the formation of simpler thiopyran derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of substituted thiopyran derivatives with various functional groups.
Oxidation: Formation of sulfone or sulfoxide derivatives.
Reduction: Formation of dehalogenated thiopyran derivatives.
Aplicaciones Científicas De Investigación
2H-Thiopyran, 3-(bromomethyl)-4-chloro-5,6-dihydro-, 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2H-Thiopyran, 3-(bromomethyl)-4-chloro-5,6-dihydro-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This can lead to the formation of covalent bonds, potentially altering the function of the target molecules. The chlorine atom and the 1,1-dioxide functional group may also contribute to the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2H-Thiopyran, 3-(bromomethyl)-5,6-dihydro-, 1,1-dioxide: Lacks the chlorine atom at the 4-position.
2H-Thiopyran, 4-chloro-5,6-dihydro-, 1,1-dioxide: Lacks the bromomethyl group at the 3-position.
2H-Thiopyran, 3-(chloromethyl)-4-chloro-5,6-dihydro-, 1,1-dioxide: Has a chloromethyl group instead of a bromomethyl group at the 3-position.
Uniqueness
2H-Thiopyran, 3-(bromomethyl)-4-chloro-5,6-dihydro-, 1,1-dioxide is unique due to the presence of both bromomethyl and chlorine substituents, which can significantly influence its chemical reactivity and biological activity
Propiedades
Número CAS |
61170-16-9 |
|---|---|
Fórmula molecular |
C6H8BrClO2S |
Peso molecular |
259.55 g/mol |
Nombre IUPAC |
5-(bromomethyl)-4-chloro-3,6-dihydro-2H-thiopyran 1,1-dioxide |
InChI |
InChI=1S/C6H8BrClO2S/c7-3-5-4-11(9,10)2-1-6(5)8/h1-4H2 |
Clave InChI |
BYLVRNKHLPRDPJ-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC(=C1Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Piperidine, 1-[2-(3-methyl-4-nitro-5-isoxazolyl)ethyl]-](/img/structure/B14600318.png)

![3-Methoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14600334.png)

